2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
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Overview
Description
“2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 g/mol . This compound is also known by other synonyms such as “6-amino-2-methyl-3H-imidazo[4,5-b]pyridine” and "2-methyl-1H-imidazo[4,5-b]pyridin-6-amine" .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been described in various studies . For instance, one study reported the synthesis of 3H-imidazo[4,5-b]pyridines derivatives as selective mTOR inhibitors . Another study described the preparation of thiazolo[4,5-b]pyridin-2(3H)-ones from 6-bromo[3,4’-bipyridin]-6-amines via a four-step sequence .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring fused with a pyridine moiety . The InChI string of the compound is "InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11)" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. The Topological Polar Surface Area is 67.6 Ų. The compound has a Heavy Atom Count of 11 .Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure and vibrational spectra of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine and its derivatives have been investigated using density functional theory (DFT). These studies provide insights into the molecular configurations and potential energy distributions, enhancing understanding of their chemical properties and reactions. Such analyses are crucial for designing compounds with desired characteristics for various scientific and industrial applications (Lorenc et al., 2008).
Synthetic Routes and Chemical Reactions
Research has focused on developing new synthetic routes and understanding the chemical reactions of this compound. For instance, cross-coupling reactions offer new synthetic pathways for creating heterocyclic amines, which are important in the synthesis of various pharmaceuticals and agrochemicals (Ayyiliath M Sajith et al., 2013). Additionally, regioselective amination techniques provide easy access to derivatives of protected imidazo[4,5-b]pyridines, showcasing the compound's versatility in chemical synthesis (Adam J Rosenberg et al., 2013).
Catalysis and Reaction Mechanisms
Studies have also explored the use of this compound in catalysis, such as in palladium-catalyzed amidation of heterocycles, which is pivotal for constructing complex molecules with potential biological activities (Adam J Rosenberg et al., 2012). Such catalytic processes are fundamental in organic synthesis, enabling the efficient creation of diverse chemical entities.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities . They have been found to be analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory . Some compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of various cells . For instance, IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to possess antiviral, antimicrobial, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and can involve multiple biochemical reactions .
Cellular Effects
Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazopyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Imidazopyridines are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Imidazopyridines are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Imidazopyridines are known to interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Imidazopyridines can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSVWQRHNGXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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